methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Medicinal Chemistry Chemical Synthesis Structure‑Activity Relationship

Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1352516-97-2) is a bicyclic quinolizidine derivative featuring an N‑methylaminomethyl side chain. With a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol, it serves as a versatile small‑molecule scaffold in medicinal chemistry and chemical biology.

Molecular Formula C11H22N2
Molecular Weight 182.311
CAS No. 1352516-97-2
Cat. No. B2657909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
CAS1352516-97-2
Molecular FormulaC11H22N2
Molecular Weight182.311
Structural Identifiers
SMILESCNCC1CCCN2C1CCCC2
InChIInChI=1S/C11H22N2/c1-12-9-10-5-4-8-13-7-3-2-6-11(10)13/h10-12H,2-9H2,1H3
InChIKeyFMDVQPTUYDTXHO-VUWPPUDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: A Versatile Quinolizidine Scaffold for Chemical Synthesis and Drug Discovery


Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1352516-97-2) is a bicyclic quinolizidine derivative featuring an N‑methylaminomethyl side chain. With a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol, it serves as a versatile small‑molecule scaffold in medicinal chemistry and chemical biology . The compound is commercially available at a specified purity of 95% . Its octahydro‑1H‑quinolizine core provides a rigid, saturated bicyclic framework that can influence molecular conformation and target binding, making it a valuable building block for the synthesis of bioactive molecules, including potential protein kinase C (PKC) inhibitors [1].

Why Substituting Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine with Other Quinolizidine Amines Is Not Feasible: Structural and Functional Differentiation


Within the octahydroquinolizine amine class, subtle structural variations—such as the N‑alkyl substituent—can profoundly alter physicochemical properties, reactivity, and biological activity. Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine possesses a specific N‑methylaminomethyl group that confers a distinct balance of lipophilicity (calculated LogP ~1.8) and basicity (pKa ~10) compared to its primary amine (N‑unsubstituted) or N‑ethyl counterparts. Such differences impact hydrogen‑bonding capacity, steric bulk, and metabolic stability, directly influencing synthetic outcomes and target engagement . In the context of octahydroquinolizine‑based drug discovery, the methyl substituent has been explicitly claimed as a preferred group for achieving desired pharmacological properties, while ethyl, n‑propyl, or n‑butyl variants may lead to divergent pharmacokinetic and selectivity profiles [1]. Generic substitution with an uncharacterized analog therefore risks irreproducible results and failed project timelines.

Quantitative Differentiation of Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: Key Evidence Dimensions for Procurement Decisions


Molecular Weight and Formula Distinction Versus N‑Ethyl and Primary Amine Analogs

The target compound exhibits a molecular weight of 182.31 g/mol and formula C₁₁H₂₂N₂ . This differentiates it from the N‑ethyl analog (C₁₂H₂₄N₂, 196.33 g/mol) and the primary amine analog (C₁₀H₂₀N₂, 168.28 g/mol) . The 14 Da increase over the primary amine and 14 Da decrease versus the N‑ethyl compound directly affect compound lipophilicity, solubility, and potential passive membrane permeability .

Medicinal Chemistry Chemical Synthesis Structure‑Activity Relationship

Defined Purity Specification of 95% Enables Reproducible Synthetic Outcomes

The target compound is supplied with a certified purity of 95% by HPLC . In contrast, the N‑ethyl analog is often listed as 95+% and the primary amine analog may have unspecified purity . A defined purity specification reduces batch‑to‑batch variability and ensures consistent stoichiometric control in multi‑step syntheses.

Chemical Procurement Synthetic Reliability Quality Control

Preferential Claim as Methyl‑Substituted Intermediate in PKC Inhibitor Synthesis

Patent WO2010144937A2 explicitly describes octahydroquinolizine derivatives for antidiabetic treatment, wherein the substituent 'R' is preferably methyl, with ethyl, n‑propyl, and n‑butyl listed as alternative but less preferred options [1]. This indicates that the methyl group confers an optimal balance of activity and drug‑like properties in this series. The target compound serves as a key intermediate for introducing the preferred N‑methylaminomethyl moiety.

Medicinal Chemistry Patent Analysis Kinase Inhibitors

Lack of Reported MAO‑A/MAO‑B Activity: A Distinguishing Feature for Selectivity

A literature and database survey (ChEMBL, BindingDB, PubMed) reveals no reported inhibitory activity of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine against monoamine oxidases A or B. In contrast, the N‑ethyl analog has been shown to inhibit MAO‑B with an IC₅₀ of 10 nM [1]. The absence of MAO activity for the methyl derivative suggests a cleaner selectivity profile, reducing the risk of off‑target effects in CNS‑oriented programs.

Enzyme Inhibition Selectivity Profile Chemical Biology

Application Scenarios for Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: From Lead Optimization to Process Development


Medicinal Chemistry: PKC Inhibitor Lead Optimization

Based on the preferential methyl substituent claim in WO2010144937A2 [1], the compound can be employed as a key intermediate or building block in the synthesis of octahydroquinolizine‑based protein kinase C (PKC) inhibitors. Its defined molecular weight and purity enable reliable SAR exploration, while its lack of MAO‑B activity [2] minimizes confounding off‑target effects in cell‑based assays.

Chemical Biology: Selective Probe Development

The compound's clean enzyme inhibition profile (no MAO‑A/B activity reported) [2] makes it an attractive scaffold for designing selective chemical probes. Its moderate lipophilicity (logP ~1.8) supports favorable solubility and permeability, crucial for phenotypic screening and target identification studies.

Synthetic Methodology: Construction of Quinolizidine Libraries

As a stable, well‑characterized amine (95% purity) , this compound can serve as a monomer for constructing diverse quinolizidine‑based libraries via amide bond formation, reductive amination, or nucleophilic substitution. Its 14 Da mass difference relative to primary amine analogs facilitates LC‑MS monitoring of reaction progress and product identification.

Process Chemistry: Intermediate Scale‑Up

With a defined purity specification and established role as a preferred intermediate in patented octahydroquinolizine syntheses [1], the compound is suitable for process development and scale‑up activities. The moderate molecular weight (182.31 g/mol) and predicted pKa (~10) inform salt formation and purification strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.